L-5,5-Dimethylthiazolidine-4-carboxylic acid
Overview
Description
(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a chiral compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by its unique stereochemistry, with the (4R) configuration indicating the specific spatial arrangement of its atoms.
Mechanism of Action
Target of Action
L-5,5-Dimethylthiazolidine-4-carboxylic acid (DTC) is primarily used as a proline analog . It is involved in studies on receptor bound conformational requirements for agonists and antagonists of angiotensin II (ANG II) . ANG II is a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance.
Mode of Action
DTC, with its restricted conformation, interacts with the receptors of ANG II
Biochemical Pathways
The biochemical pathways affected by DTC are likely related to the renin-angiotensin system, given its interaction with ANG II receptors . The renin-angiotensin system is a hormone system that regulates blood pressure and fluid balance. By influencing the conformation of ANG II receptors, DTC could potentially affect the activity of this system.
Result of Action
Given its role as a proline analog and its interaction with ang ii receptors, it is likely that it could influence processes related to blood pressure regulation and fluid balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of L-cysteine with acetone, which forms the thiazolidine ring through a condensation reaction. The reaction is usually carried out under acidic conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of (4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various electrophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Thiazolidine-2-carboxylic acid
- Thiazolidine-4-carboxylic acid
- 5,5-dimethylthiazolidine-2,4-dicarboxylic acid
Uniqueness
(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to its specific (4R) stereochemistry, which can impart distinct biological and chemical properties compared to its analogs. This stereochemistry can influence the compound’s binding affinity to molecular targets and its overall reactivity.
Properties
IUPAC Name |
(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-6(2)4(5(8)9)7-3-10-6/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQQFSDIECYOQV-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCS1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](NCS1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420827 | |
Record name | (4R)-5,5-Dimethyl-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72778-00-8 | |
Record name | (4R)-5,5-Dimethyl-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-5,5-Dimethylthiazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is (R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid used in peptide synthesis?
A: (R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (Dmt) is often employed as a chiral auxiliary in peptide synthesis due to its ability to induce stereoselectivity during coupling reactions. [] This means that it can help control the three-dimensional shape of the resulting peptide, which is crucial for its biological activity.
Q2: What challenges are associated with using (R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid in peptide synthesis?
A: While useful, employing (R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid in peptide synthesis presents some challenges. For example, when coupled with sterically hindered amine components, the yield of the desired dipeptide can be low. [] Research suggests that this low yield may be attributed, in part, to the formation of a homobislactone byproduct during the activation of the carboxyl group of the Nβ-protected α-hydroxy-β-amino acid. []
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